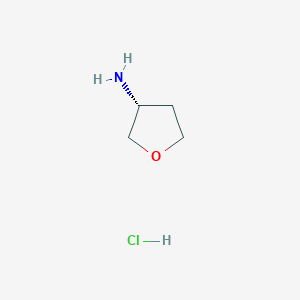

(R)-Tetrahydrofuran-3-amine dihydrochloride

Description

(R)-Tetrahydrofuran-3-amine dihydrochloride (CAS 1185756-83-5) is a chiral amine derivative with the molecular formula C₄H₁₁Cl₂NO and a molecular weight of 160.04 g/mol. It exists as a dihydrochloride salt, enhancing its solubility in polar solvents compared to the free base. Storage recommendations specify sealing the compound in a dry environment at room temperature to maintain stability .

Properties

IUPAC Name |

(3R)-oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.2ClH/c5-4-1-2-6-3-4;;/h4H,1-3,5H2;2*1H/t4-;;/m1../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYROKYXRYTFRT-RZFWHQLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chiral Resolution of Racemic Mixtures

Early methods relied on resolving racemic tetrahydrofuran-3-amine using chiral auxiliaries or chromatography. However, low yields (<40%) and high costs limited scalability. Modern approaches prioritize asymmetric synthesis to directly produce the (R)-enantiomer.

Asymmetric Catalytic Hydrogenation

A landmark method involves hydrogenating tetrahydrofuran-3-one oxime using a ruthenium-BINAP catalyst system. This achieves enantiomeric excess (ee) >98% under optimized conditions:

| Parameter | Value |

|---|---|

| Catalyst | RuCl₂[(R)-BINAP] |

| Pressure | 50 bar H₂ |

| Solvent | Methanol |

| Temperature | 60°C |

| Reaction Time | 12 h |

| Yield | 85% |

| ee | 98.5% |

Post-hydrogenation, the free amine is treated with HCl gas in ethanol to precipitate the dihydrochloride salt.

Enzymatic Desymmetrization

Biocatalytic routes employ lipases or transaminases to convert prochiral precursors. For example, Pseudomonas fluorescens lipase catalyzes the kinetic resolution of 3-aminotetrahydrofuran esters with 92% ee. This method is eco-friendly but requires costly enzymes and prolonged reaction times (>72 h).

Lithium Aluminum Hydride Reduction of Lactams

A scalable industrial method (patented in WO2007112368A1) reduces (R)-3-aminopiperidin-2-one hydrochloride using LiAlH₄ in tetrahydrofuran (THF):

Reaction Setup :

- 1.6 equivalents LiAlH₄ added to 1 equivalent lactam in THF at 35°C.

- Mixture heated to 60°C for 8 h.

Workup :

This method achieves 78% yield with >99% purity, suitable for multi-kilogram production.

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85 | 98.5 | High | Moderate |

| Enzymatic Resolution | 45 | 92 | Low | Low |

| LiAlH₄ Reduction | 78 | >99 | Industrial | High |

Industrial processes favor LiAlH₄ reduction due to robust scalability, while academic settings prefer catalytic hydrogenation for superior ee.

Stereochemical Control Mechanisms

- Catalytic Hydrogenation : Chirality induced by Ru-BINAP’s stereoelectronic effects.

- Enzymatic Methods : Active-site interactions selectively stabilize the (R)-transition state.

- LiAlH₄ Reduction : Retention of configuration due to SN2 mechanism in lactam opening.

Industrial-Scale Optimization

Solvent and Reagent Selection

THF is preferred for LiAlH₄ reactions due to its ability to solubilize both the lactam and hydride reagent. Methanol is avoided to prevent side reactions with LiAlH₄.

Analytical Characterization

Purity Assessment

Chemical Reactions Analysis

Types of Reactions

®-Tetrahydrofuran-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

Key Properties

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 123.581 g/mol

- Physical State : Solid (as a dihydrochloride salt)

Chemistry

(R)-Tetrahydrofuran-3-amine dihydrochloride serves as an important intermediate in the synthesis of complex organic molecules. Its chiral nature allows it to be used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. It has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which plays a crucial role in steroid metabolism. This inhibition can affect cortisol levels, making it relevant for conditions such as obesity and metabolic syndrome .

Medicine

The compound is investigated for its potential therapeutic effects, particularly in developing pharmaceuticals targeting neurological and cardiovascular conditions. Its ability to modulate enzyme activity positions it as a candidate for drug development.

Industry

In industrial applications, (R)-Tetrahydrofuran-3-amine dihydrochloride is used in the production of fine chemicals, agrochemicals, and polymers with specific properties. Its unique chemical reactivity allows for various modifications that enhance material performance.

Case Study 1: Enzyme Inhibition

Research has shown that (R)-Tetrahydrofuran-3-amine dihydrochloride effectively inhibits 11β-hydroxysteroid dehydrogenase type 1 in vitro. This inhibition was linked to reduced cortisol levels in cellular models, suggesting potential therapeutic applications for metabolic disorders.

Case Study 2: Asymmetric Synthesis

In a study focused on asymmetric synthesis, (R)-Tetrahydrofuran-3-amine dihydrochloride was employed as a chiral auxiliary to produce enantiomerically pure compounds. The results demonstrated high yields and selectivity, showcasing its utility in pharmaceutical chemistry.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemistry | Intermediate in organic synthesis; chiral auxiliary |

| Biology | Study of enzyme mechanisms; protein-ligand interactions |

| Medicine | Potential therapeutic applications targeting metabolic disorders |

| Industry | Production of fine chemicals and polymers |

Mechanism of Action

The mechanism of action of ®-Tetrahydrofuran-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. Its effects are mediated through binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.

Comparison with Similar Compounds

Structural Analogs and Enantiomers

(S)-Tetrahydrofuran-3-amine Dihydrochloride

- CAS : 1185756-83-5 (same as (R)-form but with opposite stereochemistry).

- Molecular Formula: C₄H₁₁Cl₂NO (identical to (R)-form).

- Key Differences : The (S)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but may exhibit divergent chiral interactions in asymmetric synthesis or receptor binding. For example, in pharmaceutical applications, enantiomers often display varying pharmacokinetics or toxicity profiles.

- Synthesis : Both enantiomers are commercially available (e.g., from Ark Pharm), suggesting established synthetic routes involving chiral resolution or asymmetric catalysis .

Tetrahydrofuran-3-amine Hydrochloride (Racemic Mixture)

- CAS : 204512-94-5.

- Molecular Formula: C₄H₁₀ClNO.

- Key Differences: The racemic hydrochloride lacks stereochemical purity and contains both (R)- and (S)-enantiomers. It has a lower chloride content (one Cl⁻ vs.

(R)-N-Methyltetrahydrofuran-3-amine Hydrochloride

- CAS : 1292324-63-0.

- Molecular Formula: C₅H₁₂ClNO.

- Key Differences : Methylation of the amine group increases steric hindrance and reduces basicity compared to the primary amine. This modification could alter reactivity in nucleophilic substitutions or hydrogen-bonding interactions .

Biological Activity

(R)-Tetrahydrofuran-3-amine dihydrochloride is a cyclic amine derivative that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article explores its synthesis, biological properties, and applications, supported by relevant case studies and research findings.

(R)-Tetrahydrofuran-3-amine dihydrochloride has the molecular formula CHClN and a molecular weight of approximately 123.58 g/mol. It is commonly encountered as a hydrochloride salt, enhancing its solubility in aqueous environments, which is crucial for biological applications.

The synthesis of this compound typically involves several methods to achieve high optical purity and yield. For instance, one method includes the reaction of tetrahydrofuran with amine precursors under controlled conditions to produce the desired dihydrochloride form .

Enzyme Inhibition

One of the notable biological activities of (R)-Tetrahydrofuran-3-amine dihydrochloride is its role as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1). This enzyme is crucial in steroid metabolism and has implications in conditions such as diabetes and obesity. The inhibition of 11β-HSD1 by this compound may contribute to the development of therapeutic agents targeting metabolic disorders.

Antibacterial Properties

Recent studies have indicated that compounds related to tetrahydrofuran derivatives exhibit antibacterial activity against various pathogens. For example, structural analogs have demonstrated differing Minimum Inhibitory Concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting that modifications in the tetrahydrofuran structure can enhance antibacterial efficacy .

Case Studies

- HIV Protease Inhibition : Research has demonstrated that tetrahydrofuran derivatives can act as potent inhibitors of HIV protease. A study focused on synthesizing (S)-tetrahydrofuran-tertiary amine-benzyl acetates revealed significant biological activity in inhibiting HIV replication, highlighting the potential of (R)-Tetrahydrofuran-3-amine dihydrochloride as a scaffold for developing antiviral agents .

- Toxicological Studies : Toxicological evaluations have been conducted to assess the safety profile of tetrahydrofuran compounds, including inhalation studies in rodents. These studies revealed varying degrees of toxicity at high concentrations, emphasizing the need for careful dosage considerations when exploring therapeutic applications .

Research Findings

A summary table below highlights key findings from various studies regarding the biological activity and applications of (R)-Tetrahydrofuran-3-amine dihydrochloride:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-Tetrahydrofuran-3-amine dihydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions using tetrahydrofuran (THF) as a solvent. For example, reactions involving spirocyclic phosphazene intermediates (e.g., tetrachloromonospirophosphazene) and diamines in THF, catalyzed by triethylamine, proceed over 72 hours at room temperature. Reaction progress is monitored via thin-layer chromatography (TLC), followed by filtration to remove triethylammonium chloride salts. Purification employs column chromatography with silica gel or recrystallization .

Q. How can the enantiomeric purity of (R)-Tetrahydrofuran-3-amine dihydrochloride be validated?

- Methodological Answer : Chiral high-performance liquid chromatography (HPLC) using columns like Chiralpak IA or IB with mobile phases (e.g., hexane/isopropanol mixtures) is standard. Nuclear magnetic resonance (NMR) with chiral shift reagents (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can also resolve enantiomers. Comparative retention times against (S)-enantiomer standards are critical .

Q. What analytical techniques are suitable for quantifying (R)-Tetrahydrofuran-3-amine dihydrochloride in complex mixtures?

- Methodological Answer : Reverse-phase HPLC with C18 columns and UV detection (λ = 210–260 nm) is widely used. Mobile phases often combine acetonitrile and ammonium acetate buffers (pH 4–6). Mass spectrometry (LC-MS) with electrospray ionization (ESI+) provides additional specificity for low-concentration samples .

Advanced Research Questions

Q. How do storage conditions impact the stability of (R)-Tetrahydrofuran-3-amine dihydrochloride?

- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) assess degradation. Lyophilized forms stored at -20°C in airtight containers show >95% stability over 5 years. Aqueous solutions (pH 4–6) are stable for ≤1 month at 4°C. Degradation products (e.g., tetrahydrofuran ring-opened derivatives) are identified via LC-MS .

Q. What strategies resolve contradictions in biological activity data between enantiomers?

- Methodological Answer : Comparative assays using isolated (R)- and (S)-enantiomers are essential. For receptor-binding studies (e.g., opioid or adrenergic receptors), radioligand displacement assays (e.g., [³H]-naloxone) quantify IC₅₀ values. Molecular docking simulations (e.g., AutoDock Vina) correlate stereochemistry with binding affinity differences .

Q. How can impurity profiles be controlled during large-scale synthesis?

- Methodological Answer : Process-related impurities (e.g., residual THF, diastereomers) are minimized via optimized reaction stoichiometry and post-synthetic washes with cold ether. Quantitative NMR (qNMR) or inductively coupled plasma mass spectrometry (ICP-MS) detects trace metal catalysts (e.g., Pd in coupling reactions). Specifications should align with ICH Q3A/B guidelines .

Q. What in vitro models are appropriate for assessing the compound’s cytotoxicity?

- Methodological Answer : Use immortalized cell lines (e.g., HEK293, HepG2) for preliminary screens. Mitochondrial toxicity is evaluated via MTT assays, while genotoxicity is tested via Ames tests (e.g., Salmonella typhimurium TA98/TA100 strains). Dose-response curves (0.1–100 µM) identify IC₅₀ values, with comparisons to structural analogs (e.g., tetrahydrofuran-based amines) .

Methodological Notes

- Synthesis Optimization : Triethylamine is critical for neutralizing HCl byproducts; alternatives like DBU may reduce reaction times .

- Chiral Resolution : Derivatization with Mosher’s acid chloride enhances NMR-based enantiomeric excess (ee) determination .

- Stability Testing : Forced degradation under oxidative (H₂O₂) or photolytic conditions (ICH Q1B) identifies vulnerable functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.